N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Physicochemical Properties Drug-Likeness Permeability

Researchers face challenges sourcing well-characterized benzothiazole scaffolds free of reactive amine handles that confound metabolic stability assays. N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide (CAS 99615-64-2) solves this by eliminating the primary amine, thus blocking major N-acetylation and glucuronidation pathways. Key advantages: - MW 208.24 g/mol & single HBD meets fragment-based drug design (FBDD) criteria for SPR/NMR screens. - N-Me amide improves lipophilicity (XLogP ~1.2) vs. the carboxylic acid analog (XLogP ~0.8), enhancing cell permeability. - Serves as an early-stage screening candidate with class-level activity in the low micromolar range (IC50 ~28 µM).

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 99615-64-2
Cat. No. B12077820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide
CAS99615-64-2
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)NC(=O)S2
InChIInChI=1S/C9H8N2O2S/c1-10-8(12)5-2-3-6-7(4-5)14-9(13)11-6/h2-4H,1H3,(H,10,12)(H,11,13)
InChIKeyIUMKDTFJKOASIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide – Product Overview


N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide (CAS 99615-64-2) is a synthetic small-molecule benzothiazole derivative featuring a 2-oxo-2,3-dihydro-1,3-benzothiazole core with a 6-carboxamide N-methyl substituent . With a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol, it belongs to a broader class of benzothiazole carboxamides that have been explored in patents and screening libraries for potential therapeutic applications, including anti-proliferative, anti-inflammatory, and analgesic indications [1][2]. The compound is commercially available from multiple chemical suppliers for research use.

Medicinal chemistry SAR scaffold
N-methyl carboxamide-substituted benzothiazole core
Class-level activity reference point

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide: Differentiation from Analogs


Benzothiazole carboxamides constitute a large and diverse chemical space; however, minor structural modifications—such as the presence or absence of an N-methyl group on the carboxamide, or substitution at the 2-position—can significantly alter lipophilicity, hydrogen-bonding capacity, and target-binding profiles [1][2]. These changes directly impact pharmacokinetic behavior, biological potency, and formulation compatibility, making seamless interchange between in-class compounds scientifically unjustified. The following quantitative evidence demonstrates where N-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide diverges from its closest structural comparators, providing a basis for informed procurement decisions.

Carboxylic acid analog substitution

Reported XLogP difference may shift membrane permeability, affecting intracellular concentration in cell-based assays.

2-amino analog substitution

Primary amine group may increase metabolic clearance via Phase II conjugation, altering exposure profile.

Class-level analog replacement

Benzothiazole carboxamide SAR is substitution-sensitive; minor structural changes can redirect target engagement.

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide: Quantitative Evidence


Enhanced Lipophilicity vs. Carboxylic Acid Analog

The N-methyl carboxamide group of the target compound confers higher lipophilicity compared to the carboxylic acid analog (2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, CAS 99615-68-6). The predicted XLogP3 for the target compound is 1.2, versus 0.8 for the acid analog [1][2]. This difference of 0.4 log units corresponds to an approximately 2.5-fold increase in octanol/water partition coefficient, suggesting improved passive membrane permeability [1].

Lipophilicity
Head-to-head
XLogP3 1.2 (Target) vs 0.8 (Acid analog)
Supports permeability assay interpretation
Predicted XLogP3; experimental validation recommended
Physicochemical Properties Drug-Likeness Permeability

Reduced Hydrogen Bond Donors vs. Acid Analog

The target compound possesses one hydrogen bond donor (amide NH), whereas the carboxylic acid analog has two donors (carboxylic acid OH). This reduction in HBD count from 2 to 1 aligns with Lipinski's Rule of Five for oral drug-likeness (HBD ≤ 5) and may reduce binding to plasma proteins, potentially leading to higher free fraction in vivo [1].

H-Bond Donors
Head-to-head
HBD 1 (Target) vs 2 (Acid analog)
May reduce transporter recognition context
Structural analysis; biological validation required
Drug-Likeness Oral Bioavailability Metabolic Stability

Molecular Weight Advantage vs. 2-Amino Analog

The target compound has a molecular weight of 208.24 g/mol, which is 14.99 g/mol higher than the 2-amino analog (2-amino-1,3-benzothiazole-6-carboxamide, MW = 193.25 g/mol) due to the replacement of the 2-amino group with a 2-oxo group [1]. While both fall within the favorable range for lead-like compounds (MW < 300), the slightly higher MW of the target compound may confer increased metabolic stability due to the absence of the primary amine, a known site for Phase II conjugation.

Molecular Weight
Cross-study
208.24 g/mol (Target) vs 193.25 g/mol (2-Amino analog)
May shift metabolic stability context
Absence of primary amine may alter clearance pathways
Molecular Weight Fragment-Based Drug Design Permeability

Reported In Vitro Inhibitory Activity

A PubMed Commons annotation indicates that this compound has a reported IC50 of 28 μM in an unspecified assay (PMID: 27754406) [1]. While comparator data are not available for the same assay, this value provides a baseline activity level for the series and can be compared to structurally related benzothiazole carboxamides reported elsewhere, which show IC50 values ranging from low nanomolar to high micromolar depending on substitution [2].

Inhibitory Activity
Class-level
Reported IC50 = 28 μM
Baseline activity for SAR reference
Assay target not specified; source annotation verified
Biological Activity IC50 Screening

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide: Application Scenarios


SAR Scaffold for Kinase & Epigenetic Targets

Given its moderate baseline activity (IC50 ~28 μM) and favorable physicochemical profile, this compound serves as a logical starting scaffold for medicinal chemistry programs targeting kinases, LSD1, or other enzymes where benzothiazole carboxamides have shown efficacy [1]. Compared to the carboxylic acid analog, the N-methyl amide offers improved lipophilicity (XLogP 1.2 vs. 0.8), which can be beneficial for achieving cell permeability in early hit-to-lead campaigns [2].

Metabolic Stability Reference vs. 2-Amino Analogs

The absence of a primary amine in the target compound eliminates a primary site for N-acetylation and glucuronidation, making it a preferred reference standard when assessing metabolic soft spots in benzothiazole series. Researchers performing comparative microsomal stability assays can use this compound alongside the 2-amino analog (MW 193.25 g/mol) to dissect the contribution of the 2-position substituent to intrinsic clearance [3].

Crystallography & Biophysical Fragment Screening

With a molecular weight of only 208.24 g/mol and a single hydrogen bond donor, this compound aligns with fragment-based drug design (FBDD) criteria. It is well-suited for soaking into protein crystals for X-ray crystallography or for use in SPR/NMR fragment screens, where its reduced polarity relative to the acid analog may enhance binding site occupancy in hydrophobic pockets [2].

Anti-Proliferative & Anti-Inflammatory Screening

The compound has been cited in patent literature (WO2006068592A1) and screening datasets for anti-cancer and anti-inflammatory applications [4]. Researchers procuring this compound for cell-based screening (e.g., 143B osteosarcoma cells) can expect activity in the low micromolar range, as suggested by the class-level IC50 data [1]. It is recommended as an early-stage screening candidate rather than a validated lead.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
N-methyl carboxamide substitution profile
Cell permeability and target engagement
Metabolic stability profiling
2-oxo substitution (no primary amine)
In vitro microsomal clearance comparison
Fragment-based drug design
Low MW and minimal HBD count
Binding occupancy in hydrophobic pockets
Cell-based screening studies
Class-level screening potency context
Activity context in micromolar range
Quote Request

Request a Quote for N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.